molecular formula C9H13F3N2O2 B5034147 1-isobutyryl-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

1-isobutyryl-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B5034147
M. Wt: 238.21 g/mol
InChI Key: OAYOZAPGZYQDSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-isobutyryl-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as CPTP, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications in various diseases.

Mechanism of Action

1-isobutyryl-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol exerts its pharmacological effects by inhibiting the activity of protein tyrosine phosphatases (PTPs), which are enzymes that regulate various cellular processes, including cell growth, differentiation, and apoptosis. This compound specifically targets the PTP1B isoform, which is overexpressed in several diseases, including diabetes, obesity, and cancer. By inhibiting PTP1B activity, this compound can modulate various signaling pathways, including insulin signaling, JAK-STAT signaling, and MAPK signaling, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in vitro and in vivo. In cancer cells, this compound can induce cell cycle arrest at the G2/M phase and apoptosis by activating the caspase cascade. Moreover, this compound can inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases. Inflammation is a hallmark of several diseases, including diabetes, obesity, and cancer. This compound has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β. Additionally, this compound has been reported to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.

Advantages and Limitations for Lab Experiments

1-isobutyryl-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several advantages for lab experiments, including its small molecular weight, high solubility in aqueous solutions, and low toxicity. Moreover, this compound has been shown to be stable under various conditions, including pH and temperature. However, this compound has some limitations, including its relatively low potency compared to other PTP inhibitors and its lack of selectivity for PTP1B isoform.

Future Directions

Several future directions can be explored to further understand the potential therapeutic applications of 1-isobutyryl-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. Firstly, the development of more potent and selective PTP1B inhibitors can be pursued to improve the therapeutic efficacy of this compound. Secondly, the investigation of the pharmacokinetics and pharmacodynamics of this compound can provide insights into its bioavailability and efficacy in vivo. Thirdly, the exploration of the synergistic effects of this compound with other drugs can provide new therapeutic strategies for various diseases. Finally, the investigation of the role of this compound in other cellular processes, including autophagy and apoptosis, can provide new insights into its mechanism of action.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications in various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is required to fully understand the potential therapeutic applications of this compound in various diseases.

Synthesis Methods

The synthesis of 1-isobutyryl-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves a multi-step process that includes the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with trifluoroacetic anhydride and isobutyryl chloride, followed by a cyclization reaction with hydroxylamine hydrochloride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

1-isobutyryl-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. Several studies have reported that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Moreover, this compound has been reported to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.

Properties

IUPAC Name

1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N2O2/c1-5(2)7(15)14-8(16,9(10,11)12)4-6(3)13-14/h5,16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYOZAPGZYQDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.